molecular formula C8H11NO B12959783 6-Methoxy-2,3-dimethylpyridine

6-Methoxy-2,3-dimethylpyridine

Cat. No.: B12959783
M. Wt: 137.18 g/mol
InChI Key: RXVIXYHMKNJSOH-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a methoxy group at the 6th position and two methyl groups at the 2nd and 3rd positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-dimethylpyridine can be achieved through several methods. One common approach involves the methylation of 6-methoxypyridine using methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,3-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

6-Methoxy-2,3-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the pyridine ring influence its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications.

Comparison with Similar Compounds

    2,3-Dimethylpyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    6-Methoxy-2-methylpyridine: Similar structure but with only one methyl group, affecting its chemical behavior.

    2,6-Dimethylpyridine: Different substitution pattern, leading to variations in reactivity and applications.

Properties

IUPAC Name

6-methoxy-2,3-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-5-8(10-3)9-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVIXYHMKNJSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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